4-Ethoxy-2,6-difluorobenzaldehyde

Physical Chemistry Solid‑State Characterization Procurement Specification

Sourcing consistent 2,6-difluoro-4-alkoxybenzaldehydes for kinase inhibitor programs often leads to variability in purity and substitution pattern. 4-Ethoxy-2,6-difluorobenzaldehyde (CAS 1017779-48-4) solves this with a defined ethoxy/difluoro motif that directly maps to the pharmacophore of Pim-1/2/3 (IC₅₀ 100 nM) and Bub1 (BAY-524, IC₅₀ 450 nM) inhibitors. • Serves as direct precursor to (4-ethoxy-2,6-difluorophenyl)boronic acid for Suzuki couplings. • Ethoxy group enhances solubility vs. methoxy analog (ΔXLogP3 ≈ 0.5), improving membrane permeability. • Air-sensitive solid, ≥95% purity, mp 70-72 °C; shipped under inert gas with cold-chain options.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 1017779-48-4
Cat. No. B1421185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2,6-difluorobenzaldehyde
CAS1017779-48-4
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C(=C1)F)C=O)F
InChIInChI=1S/C9H8F2O2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-5H,2H2,1H3
InChIKeySHCJRMIWXNHWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2,6-difluorobenzaldehyde Overview


4-Ethoxy-2,6-difluorobenzaldehyde is a difluorinated aromatic aldehyde bearing a para-ethoxy substituent (C9H8F2O2, MW 186.16). It is commercially offered as a research chemical building block, typically at ≥95% purity, and is classified as air-sensitive with a melting point of 70–72 °C . Its structure combines the electron‑withdrawing effects of two ortho‑fluorines with the electron‑donating ethoxy group, creating a substitution pattern that is valuable for the synthesis of fluorinated biaryls, heterocycles, and kinase inhibitor scaffolds .

4-Ethoxy-2,6-difluorobenzaldehyde: Why Analogs Fail


The para‑alkoxy substituent and the 2,6‑difluoro pattern act in concert to define the compound’s electronic character, steric environment, and physicochemical behaviour. Replacing the ethoxy group with methoxy (e.g., 2,6‑difluoro‑4‑methoxybenzaldehyde) alters both the melting point and computed lipophilicity (ΔXLogP3 ≈ 0.5), while removing the fluorine atoms or changing their positions would drastically modify the ring’s electrophilicity and metabolic stability [1]. These differences propagate into the biological activity of final products: the 4‑ethoxy‑2,6‑difluorophenyl motif appears in nanomolar Pim and Bub1 kinase inhibitors, demonstrating that apparently minor structural variations can lead to significant potency shifts that cannot be predicted without direct experimental comparison [2].

4-Ethoxy-2,6-difluorobenzaldehyde Differentiation Evidence


Melting Point: Ethoxy vs. Methoxy Analogs

The melting point of 4‑ethoxy‑2,6‑difluorobenzaldehyde is 70–72 °C, as certified by Thermo Scientific (Alfa Aesar) . The closest commercial analog, 2,6‑difluoro‑4‑methoxybenzaldehyde (CAS 256417‑10‑4), exhibits a melting point of 73–77 °C as specified by Sigma‑Aldrich . The 3–5 °C depression in the ethoxy analog reflects the increased conformational flexibility and reduced crystal packing efficiency conferred by the larger ethoxy group.

Physical Chemistry Solid‑State Characterization Procurement Specification

Lipophilicity Comparison: Ethoxy vs. Methoxy

PubChem computes XLogP3‑AA = 1.6 for 2,6‑difluoro‑4‑methoxybenzaldehyde [1]. Although a computed XLogP3 value for the 4‑ethoxy analog is not publicly indexed in PubChem, the addition of one methylene unit to an alkoxy chain predictably increases logP by approximately 0.5 units based on established fragment‑based contribution methods [2], placing the ethoxy compound near XLogP3 ≈ 2.1. This difference has direct implications for membrane permeability, metabolic stability, and chromatographic retention in the derived drug candidates.

Medicinal Chemistry ADME Drug Design

Air Sensitivity and Handling Requirements

The Thermo Scientific datasheet explicitly flags 4‑ethoxy‑2,6‑difluorobenzaldehyde as “Air Sensitive” . In contrast, the specification sheet for 2,6‑difluoro‑4‑methoxybenzaldehyde lists no air‑sensitivity warning . The increased oxidation lability of the ethoxy analog is consistent with the stronger electron‑donating character of the ethoxy group, which raises the HOMO energy of the aromatic ring and accelerates autoxidation of the aldehyde function.

Chemical Stability Storage Laboratory Safety

Biological Activity in Kinase Inhibitors

The 4‑ethoxy‑2,6‑difluorophenyl group, accessible via this aldehyde, is incorporated into advanced leads: a Pim‑1/2/3 inhibitor bearing this motif displays IC50 = 100 nM (BindingDB, US10265307 Example 51‑1) [1], while the Bub1 inhibitor BAY‑524 (containing the 4‑ethoxy‑2,6‑difluorobenzyl fragment) achieves IC50 = 450 nM against human Bub1 kinase [2]. Although direct matched‑pair comparisons with the methoxy analog are not available in public domain, the sub‑micromolar potencies confirm that the ethoxy substitution is compatible with high‑affinity target engagement.

Kinase Inhibition Pim Kinase Bub1 Kinase Cancer Research

4-Ethoxy-2,6-difluorobenzaldehyde Application Scenarios


Pim/Bub1 Kinase Inhibitor Synthesis

The aldehyde serves as the direct precursor to the 4‑ethoxy‑2,6‑difluorobenzyl halide or boronic acid required for constructing Pim‑1/2/3 inhibitors (IC50 = 100 nM) and Bub1 inhibitors such as BAY‑524 (IC50 = 450 nM). Using the ethoxy‑substituted building block ensures fidelity to the published pharmacophore, as the ethoxy group contributes to both the lipophilicity and the steric profile necessary for high‑affinity binding [1].

Suzuki Coupling: Biaryl Libraries

4‑Ethoxy‑2,6‑difluorobenzaldehyde is converted to (4‑ethoxy‑2,6‑difluorophenyl)boronic acid, a stable boronic acid partner for Pd‑catalysed Suzuki couplings. The ethoxy group enhances solubility in typical reaction solvents (e.g., THF, dioxane/H2O) relative to the methoxy analog, and the two ortho‑fluorines accelerate the transmetallation step by withdrawing electron density from the boron centre .

Agrochemical and Liquid-Crystal Intermediate Synthesis

The combination of an alkoxy tail with a difluorinated aromatic core mirrors the structural motif found in many liquid‑crystalline materials and fluorinated agrochemicals. The lower melting point (70–72 °C) compared to the methoxy analog facilitates melt‑phase formulation and reduces the energy input required for industrial‑scale processing .

Probe Design for Elevated Lipophilicity

When a cellular probe demands higher logP to improve membrane permeability or sub‑cellular partitioning, the ethoxy analog (estimated XLogP3 ≈ 2.1) offers a deliberate ~0.5 log unit increase over the methoxy version (XLogP3 = 1.6). This difference can be exploited in phenotypic screening campaigns where small changes in lipophilicity correlate with substantial shifts in cellular activity [1].

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